1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
1-(3-chlorobenzoyl)azetidine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3S/c11-8-3-1-2-7(4-8)10(14)13-5-9(6-13)17(12,15)16/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINGRESIQZSFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride typically involves the reaction of 3-chlorobenzoyl chloride with azetidine-3-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.
Reduction Reactions: The chlorobenzoyl group can be reduced to the corresponding benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The azetidine ring can undergo oxidation to form azetidine-3-one derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Reactions
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride possesses a sulfonyl chloride group, an azetidine ring, and a chlorobenzoyl moiety. These components contribute to its reactivity and versatility in chemical transformations.
Types of Reactions
- Substitution Reactions : The sulfonyl chloride group can undergo nucleophilic substitution with amines, alcohols, or thiols, yielding sulfonamide, sulfonate esters, or sulfonothioates.
- Reduction Reactions : The chlorobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
- Oxidation Reactions : The azetidine ring can be oxidized to form derivatives such as azetidine-3-one using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
This compound has several notable applications in scientific research:
Medicinal Chemistry
This compound serves as a building block in the synthesis of pharmaceutical agents. Its ability to modify biological molecules through sulfonylation reactions can enhance the biological activity and stability of drugs. For instance, it may be used to develop novel anti-cancer agents by modifying existing drug scaffolds.
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in the synthesis of complex organic molecules. Its reactive functional groups allow for the formation of diverse chemical entities that are essential in various chemical research endeavors.
Biochemical Studies
The compound can be employed to modify biomolecules such as proteins and peptides. Through sulfonylation reactions, researchers can alter the properties of these biomolecules, which is critical for studying enzyme mechanisms and protein interactions.
Industrial Applications
In industry, this compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its reactivity makes it suitable for developing new materials with tailored properties.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Pharmaceutical Development : Research has demonstrated its utility in synthesizing novel anti-cancer compounds through targeted modifications that enhance efficacy against resistant cancer cell lines.
- Bioconjugation Techniques : Studies have shown that this compound can effectively modify proteins for use in targeted drug delivery systems, improving therapeutic outcomes in various diseases.
- Material Science : The compound has been explored for its potential in developing new polymeric materials with enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable sulfonamide or sulfonate ester linkages . This reactivity makes it useful for modifying the structure and function of biomolecules in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues: Sulfonyl Chlorides
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
- Molecular Formula : CF₃O₂SCl
- Molecular Weight : 168.52 g/mol
- Key Properties :
- Boiling Point: 29–32°C (high volatility)
- Density: 1.583 g/mL
- Reactivity: Strong electron-withdrawing trifluoromethyl group enhances electrophilicity of the sulfonyl chloride.
- Comparison : Unlike 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride, CF₃SO₂Cl lacks an aromatic ring and heterocyclic scaffold, making it less sterically hindered but more volatile. The trifluoromethyl group increases acidity compared to the 3-chlorobenzoyl substituent .
3-Methanesulfonylazetidine Hydrochloride
- Molecular Formula: C₄H₁₀ClNO₂S
- Molecular Weight : 171.64 g/mol
- Key Features :
- Contains a methanesulfonyl group on azetidine.
- Hydrochloride salt improves solubility in polar solvents.
- Comparison : The absence of a benzoyl group and the presence of a methylsulfonyl moiety reduce aromatic interactions. The hydrochloride salt form enhances ionic character, unlike the neutral sulfonyl chloride in the target compound .
Substituent Analogues: 3-Chlorobenzoyl Derivatives
1-(3-Chlorobenzoyl)-4-(4-chlorophenyl)thiosemicarbazide (Compound 4)
- CAS Registry Number : 351877-21-9
- Yield : 86%
- Structure : Features a 3-chlorobenzoyl group but replaces the azetidine-sulfonyl chloride with a thiosemicarbazide backbone.
- The 4-chlorophenyl substituent may enhance lipophilicity compared to the azetidine ring .
3-Chlorobenzaldehyde
Heterocyclic Analogues: Azetidine Derivatives
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Key Features : Combines a pyrazole ring with a 3-chlorophenylsulfanyl group.
- The sulfanyl group (–S–) is less reactive than sulfonyl chloride (–SO₂Cl) but participates in different reaction pathways .
Data Table: Structural and Functional Comparisons
Biological Activity
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
This compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 1461707-72-1
- Molecular Formula : C10H10ClN2O2S
Synthesis Methods
The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and subsequent sulfonylation. The following general method can be employed:
- Formation of Azetidine : The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
- Sulfonylation : The azetidine derivative is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Antimicrobial Properties
Research indicates that compounds containing sulfonamide and azetidine moieties exhibit notable antimicrobial activity. For instance, studies have shown that derivatives similar to this compound possess significant inhibitory effects against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these compounds often range from 0.78 to 3.125 μg/mL, indicating potent activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent studies have explored the anticancer potential of azetidine derivatives. For example, compounds structurally related to this compound have demonstrated antiproliferative effects against breast cancer cell lines (MCF-7), with IC50 values suggesting significant cytotoxicity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group is known to enhance binding affinity to enzymes or receptors involved in cellular signaling pathways. Molecular docking studies suggest that this compound may inhibit key enzymes, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 0.78 μg/mL. |
| Study B | Showed antiproliferative effects on MCF-7 cells with IC50 values indicating strong cytotoxicity compared to control compounds. |
| Study C | Investigated the structure–activity relationship (SAR) of related compounds, highlighting the importance of the sulfonamide moiety in enhancing biological activity. |
Q & A
Basic: What synthetic routes are commonly used to prepare 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride?
Methodological Answer:
The synthesis typically involves two key steps: (1) functionalization of the azetidine ring with a sulfonyl chloride group and (2) coupling with 3-chlorobenzoyl chloride. For the sulfonation step, azetidine-3-sulfonic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to generate the sulfonyl chloride intermediate . The benzoylation step employs 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution at the azetidine nitrogen. Reaction optimization often requires anhydrous conditions and inert atmospheres to prevent hydrolysis of the sulfonyl chloride group .
Advanced: How can reaction selectivity be controlled during the sulfonation of azetidine derivatives to avoid over-chlorination?
Methodological Answer:
Over-chlorination can be mitigated by using stoichiometric control of chlorinating agents (e.g., SOCl₂) and monitoring reaction progress via TLC or in situ FTIR. Catalysts like dimethylformamide (DMF) or FeCl₃ (1–5 mol%) enhance selectivity by stabilizing reactive intermediates . Temperature modulation (0–5°C for sulfonation vs. room temperature for benzoylation) also reduces side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) effectively isolates the target compound from di- or tri-chlorinated byproducts .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the azetidine ring structure and benzoyl group attachment. The sulfonyl chloride group appears as a distinct deshielded proton at δ 3.8–4.2 ppm .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects hydrolyzed sulfonic acid impurities .
- Mass Spectrometry: High-resolution MS (ESI⁺) validates the molecular ion peak [M+H]⁺ at m/z 292.97 .
Advanced: How does the electron-withdrawing 3-chlorobenzoyl group influence the reactivity of the sulfonyl chloride moiety?
Methodological Answer:
The 3-chloro substituent on the benzoyl group enhances the electrophilicity of the sulfonyl chloride via inductive effects, increasing its reactivity toward nucleophiles (e.g., amines, alcohols). This property is exploited in peptide coupling and protease inhibitor synthesis. Kinetic studies using UV-Vis spectroscopy show a 30% increase in reaction rates compared to non-halogenated analogs . Computational DFT analyses further reveal reduced electron density at the sulfur atom, corroborating experimental reactivity trends .
Basic: What are the primary research applications of this compound in drug discovery?
Methodological Answer:
This compound serves as a versatile intermediate in:
- Protease Inhibitor Design: The sulfonyl chloride reacts with catalytic serine residues to form covalent enzyme inhibitors, validated via X-ray crystallography .
- Peptide Modification: Used to introduce sulfonamide linkages in peptide backbones, enhancing metabolic stability .
- Library Synthesis: Combinatorial libraries of azetidine sulfonamides are screened for anticancer activity, with IC₅₀ values <10 µM reported in HeLa cell assays .
Advanced: What strategies address stability challenges during storage and handling?
Methodological Answer:
The sulfonyl chloride group is moisture-sensitive. Storage under argon at –20°C in amber vials minimizes decomposition. For long-term stability, lyophilization with cryoprotectants (e.g., trehalose) extends shelf life to >6 months. Handling in gloveboxes (<1 ppm H₂O) and quenching residual SOCl₂ with dry methanol post-synthesis are critical .
Basic: How is the compound’s reactivity profile evaluated against biological nucleophiles?
Methodological Answer:
Reactivity is assayed using nucleophile competition experiments:
Thiol Reactivity: Incubation with glutathione (GSH) at pH 7.4 monitors sulfonamide formation via LC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
